
(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of a pentafluoroethoxy group attached to the amino acid backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid typically involves the introduction of the pentafluoroethoxy group to the amino acid backbone. One common method involves the reaction of a suitable amino acid precursor with pentafluoroethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted amino acids.
Scientific Research Applications
(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study protein structure and function, as well as enzyme-substrate interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid involves its interaction with specific molecular targets. The pentafluoroethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(1,1,2,2,2-trifluoroethoxy)propanoic acid
- (2S)-2-amino-3-(1,1,2,2,2-tetrafluoroethoxy)propanoic acid
- (2S)-2-amino-3-(1,1,2,2,2-hexafluoroethoxy)propanoic acid
Uniqueness
(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C5H6F5NO3 |
|---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13)/t2-/m0/s1 |
InChI Key |
HMHVEYIFZLXWBL-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(C(F)(F)F)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


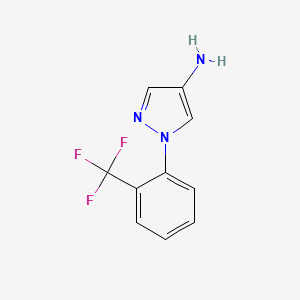
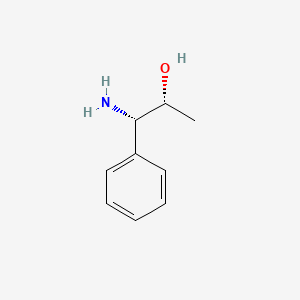
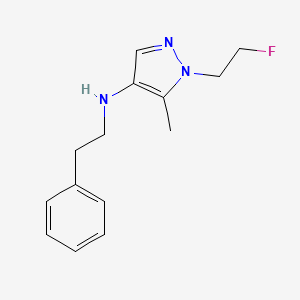

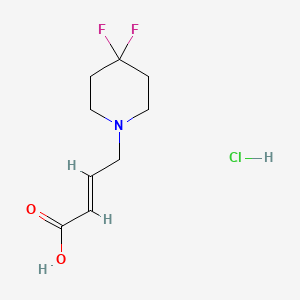
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
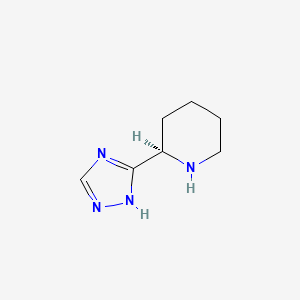
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
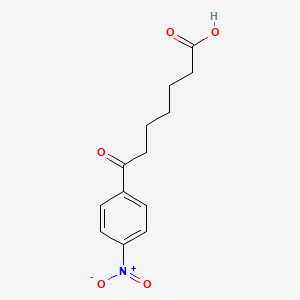
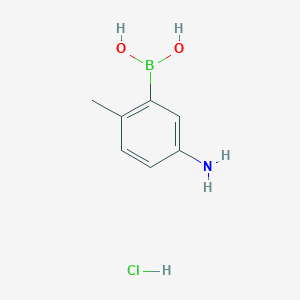

![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)

